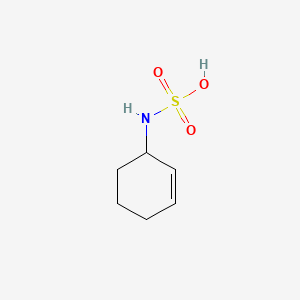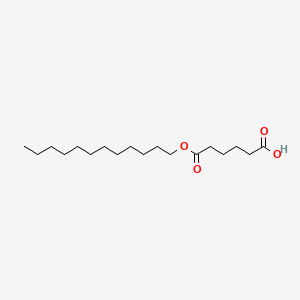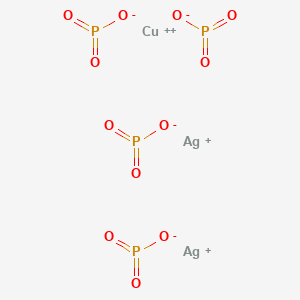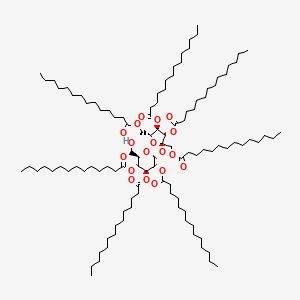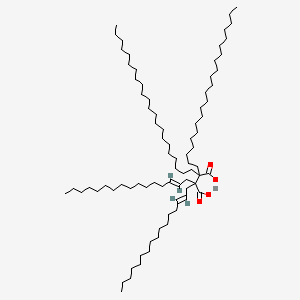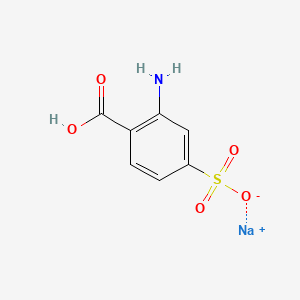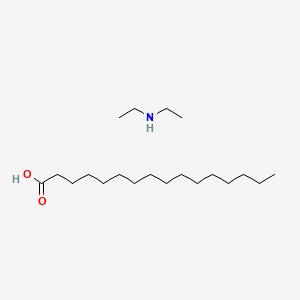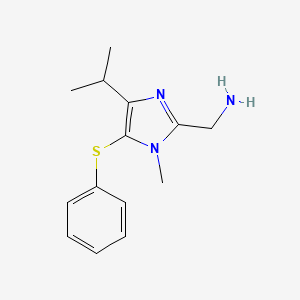
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide is a chemical compound with the molecular formula C14H14BrCl2NO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
Análisis De Reacciones Químicas
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane, controlled temperatures, and specific catalysts to facilitate the reactions .
Aplicaciones Científicas De Investigación
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and enzyme inhibition .
Comparación Con Compuestos Similares
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide can be compared with other biphenyl derivatives, such as:
4,4’-Dichlorobiphenyl: Known for its use in the production of polychlorinated biphenyls (PCBs).
2,2’-Dichlorobiphenyl: Studied for its environmental impact and toxicity.
4,4’-Dihydroxybiphenyl: Used in the synthesis of liquid crystals and other advanced materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylamine group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
17307-18-5 |
|---|---|
Fórmula molecular |
C14H14BrCl2NO |
Peso molecular |
363.1 g/mol |
Nombre IUPAC |
2-(3,5-dichloro-2-phenylphenoxy)ethanamine;hydrobromide |
InChI |
InChI=1S/C14H13Cl2NO.BrH/c15-11-8-12(16)14(10-4-2-1-3-5-10)13(9-11)18-7-6-17;/h1-5,8-9H,6-7,17H2;1H |
Clave InChI |
REVADPHJIBILDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)OCCN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



